molecular formula C12H19F2NO3 B12341610 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester

Cat. No.: B12341610
M. Wt: 263.28 g/mol
InChI Key: CDLPXNRGXZPDIB-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO3 It is a piperidine derivative that features a tert-butyl group, two fluorine atoms, a formyl group, and a methyl group

Preparation Methods

The synthesis of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-formyl-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-8-5-15(10(17)18-11(2,3)4)7-12(13,14)9(8)6-16/h6,8-9H,5,7H2,1-4H3

InChI Key

CDLPXNRGXZPDIB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1C=O)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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